Molecular Weight and Heavy Atom Count Distinguish the Nitro-Propargyl Scaffold from Simpler Nitrothiophene or Propargyl-Thiophene Analogs
The target compound (MW 227.20 g/mol) is 31% heavier than 5-nitrothiophene-2-carboxylic acid (MW 173.15 g/mol) and 25% heavier than 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (MW 182.2 g/mol) [1] [2] . This mass difference arises from the simultaneous presence of the nitro group and the propargyl ether, which also increases the heavy atom count to 15 versus 11 in 5-nitrothiophene-2-carboxylic acid and an intermediate value in the non-nitrated propargyl analog. For procurement decisions, this molecular weight places the compound in a distinct bin for fragment-based library design where incremental mass increases can be critical for lead optimization.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 227.20 g/mol |
| Comparator Or Baseline | 5-Nitrothiophene-2-carboxylic acid: 173.15 g/mol; 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid: 182.2 g/mol |
| Quantified Difference | +31% vs. 5-nitrothiophene-2-carboxylic acid; +25% vs. 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid |
| Conditions | Computed molecular weight from molecular formula; data from PubChem and supplier specifications. |
Why This Matters
A 31% mass increase relative to the parent 5-nitrothiophene-2-carboxylic acid constitutes a meaningful physicochemical difference that will alter chromatographic retention, solubility, and compliance with fragment-based library parameters, making the compounds non-interchangeable.
- [1] PubChem CID 97618295, National Center for Biotechnology Information, accessed May 2026. View Source
- [2] PubChem CID 80591, National Center for Biotechnology Information, accessed May 2026. View Source
